Ethyl 3-bromo-2-fluoro-6-methoxybenzoate
Description
Overview of Benzoate (B1203000) Esters in Synthetic Organic Chemistry Research
Benzoate esters are a class of organic compounds that are derivatives of benzoic acid. They are characterized by the presence of a benzoate group attached to an alkyl or aryl group via an ester linkage. In the field of synthetic organic chemistry, benzoate esters are of considerable importance. They serve as key intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specific optical or electronic properties. rsc.orgmdpi.com The ester functional group can be hydrolyzed to the corresponding carboxylic acid or alcohol, or it can be subjected to various other transformations, making it a versatile handle in a multi-step synthesis. organic-chemistry.org Furthermore, the aromatic ring of the benzoate moiety can be functionalized through electrophilic or nucleophilic substitution reactions, allowing for the introduction of additional functional groups that can tailor the properties of the final product. fiveable.me
Importance of Halogenation and Alkoxy Substitution in Aromatic Systems for Chemical Research
The introduction of halogen atoms and alkoxy groups onto an aromatic ring profoundly influences the molecule's electronic properties, reactivity, and biological activity. Halogenation, the process of introducing one or more halogen atoms, is a fundamental transformation in organic synthesis. acs.org Halogens, such as bromine and fluorine, are electron-withdrawing groups that can deactivate the aromatic ring towards electrophilic substitution. fiveable.me However, they are also ortho, para-directing, which is a crucial consideration in the regioselective synthesis of polysubstituted aromatic compounds. youtube.com The carbon-halogen bond also provides a reactive site for cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.
Alkoxy groups, which consist of an alkyl group single-bonded to an oxygen atom, are also of great significance in synthetic chemistry. youtube.com The oxygen atom of the alkoxy group has lone pairs of electrons that can be donated to the aromatic ring through resonance, making it an activating group and an ortho, para-director in electrophilic aromatic substitution reactions. fiveable.me Alkoxy groups are prevalent in many natural products and pharmaceuticals, and their presence can enhance the solubility and bioavailability of a compound. The interplay between halogen and alkoxy substituents on a benzene (B151609) ring can lead to complex and finely-tuned reactivity patterns. nih.gov
Identification of Key Research Gaps and Challenges Related to the Synthesis and Reactivity of Ethyl 3-bromo-2-fluoro-6-methoxybenzoate
The synthesis of polysubstituted benzene derivatives like this compound presents significant challenges. The precise control of regioselectivity during the introduction of multiple substituents is a primary hurdle. libretexts.orgpressbooks.pub The directing effects of the existing groups on the aromatic ring must be carefully considered to achieve the desired substitution pattern. youtube.com In the case of this compound, the presence of three different substituents (bromo, fluoro, and methoxy) in a specific arrangement requires a well-thought-out synthetic strategy.
A major research gap is the lack of documented, high-yielding synthetic routes to this specific compound. While methods for the synthesis of various substituted benzoates are known, the combination of these particular functional groups in this specific orientation is not widely reported in the scientific literature. researchgate.netgoogle.com The reactivity of this compound is also an area that requires further investigation. Understanding how the electronic and steric effects of the bromo, fluoro, and methoxy (B1213986) groups influence the reactivity of the ester group and the aromatic ring is crucial for its potential application as a building block in organic synthesis.
Scope and Objectives of Academic Investigations into this compound
Academic investigations into this compound would aim to address the aforementioned research gaps. The primary objectives of such research would include:
Development of an efficient and regioselective synthesis: A key goal would be to establish a reliable and scalable synthetic pathway to this compound. This would likely involve a multi-step process, and the optimization of each step would be critical.
Characterization of its physicochemical properties: A thorough analysis of the compound's properties, including its spectroscopic data (NMR, IR, mass spectrometry) and physical properties (melting point, boiling point, solubility), would be necessary.
Exploration of its reactivity: A systematic study of the compound's reactivity in various organic reactions would be undertaken. This would involve investigating the susceptibility of the aromatic ring to further substitution, the reactivity of the ester group, and the potential for the carbon-bromine bond to participate in cross-coupling reactions.
Evaluation as a synthetic intermediate: The ultimate objective would be to demonstrate the utility of this compound as a versatile intermediate for the synthesis of more complex and potentially valuable molecules.
Compound Data Tables
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C10H10BrFO3 |
| InChI | InChI=1S/C10H10BrFO3/c1-3-15-10(14)8-5-4-6(11)7(12)9(8)16-2/h4-5H,3H2,1-2H3 |
| InChIKey | Not available in provided search results |
| Canonical SMILES | CCOC(=O)C1=C(C=CC(=C1F)Br)OC |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Weight | 277.09 g/mol |
| XLogP3 | 2.9 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
| Exact Mass | 275.98008 Da |
| Monoisotopic Mass | 275.98008 Da |
| Topological Polar Surface Area | 35.5 Ų |
| Heavy Atom Count | 15 |
| Complexity | 252 |
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-bromo-2-fluoro-6-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO3/c1-3-15-10(13)8-7(14-2)5-4-6(11)9(8)12/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXIFUFGRUPINM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1F)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Development for Ethyl 3 Bromo 2 Fluoro 6 Methoxybenzoate
Retrosynthetic Analysis and Strategic Disconnections for Ethyl 3-bromo-2-fluoro-6-methoxybenzoate
Retrosynthetic analysis of the target molecule, this compound, identifies two primary strategic disconnections. The most logical disconnection is the carbon-bromine (C-Br) bond. This bond is typically formed through an electrophilic aromatic substitution reaction, specifically bromination. This disconnection leads to the precursor, Ethyl 2-fluoro-6-methoxybenzoate.
A second key disconnection is the ester linkage. An ester is commonly formed by the reaction of a carboxylic acid and an alcohol. Disconnecting the ethyl ester reveals the corresponding carboxylic acid, 3-bromo-2-fluoro-6-methoxybenzoic acid eontrading.uk, or, following the primary disconnection strategy, 2-fluoro-6-methoxybenzoic acid.
This analysis suggests a forward synthesis strategy that involves:
Synthesizing the core aromatic structure, 2-fluoro-6-methoxybenzoic acid.
Converting the carboxylic acid to its ethyl ester, yielding Ethyl 2-fluoro-6-methoxybenzoate.
Performing a regioselective bromination of the ester to install the bromine atom at the C3 position, affording the final product.
Precursor Synthesis and Functionalization Strategies
The primary precursor for this synthesis is 2-fluoro-6-methoxybenzoic acid. The synthesis of such substituted benzoic acids often begins with simpler, commercially available aromatic compounds. A plausible route could start from 2-fluoro-6-nitrophenol, which can be methylated to form 1-fluoro-2-methoxy-3-nitrobenzene. Subsequent reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce a nitrile group, and finally hydrolysis of the nitrile would yield the desired 2-fluoro-6-methoxybenzoic acid.
An alternative approach, mirroring the synthesis of related compounds like 3-bromo-2,6-dimethoxybenzoic acid, involves starting with a pre-functionalized benzoic acid and modifying its substituents. google.com For instance, the synthesis of 3-bromo-2,6-dimethoxybenzoic acid begins with 2,6-dimethoxybenzoic acid, which is then directly brominated. google.com This highlights a common strategy of establishing the oxygen-containing substituents and the carboxylic acid moiety before performing halogenation.
Once the precursor 3-bromo-2-fluoro-6-methoxybenzoic acid is obtained, or more likely, after 2-fluoro-6-methoxybenzoic acid is synthesized, it must be converted to the corresponding ethyl ester. Several standard laboratory protocols exist for this transformation.
One of the most common methods is Fischer-Speier esterification . This involves refluxing the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the formation of the ester product.
An alternative and often higher-yielding method involves a two-step process. First, the carboxylic acid is converted to a more reactive acyl chloride. This is typically achieved by treating the acid with reagents like oxalyl chloride or thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with ethanol, often in the presence of a non-nucleophilic base like pyridine, to form the ethyl ester. This method avoids the equilibrium limitations of Fischer esterification.
Table 1: Comparison of Esterification Protocols
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Fischer-Speier Esterification | Carboxylic Acid, Ethanol (excess), H₂SO₄ (catalyst) | Reflux | One-step process, uses inexpensive reagents. | Equilibrium-limited, may require removal of water to achieve high yields. |
| Acyl Chloride Formation | Carboxylic Acid, Oxalyl Chloride or SOCl₂, Ethanol, Pyridine (optional) | Room temperature or gentle heating | High yields, not equilibrium-limited, generally faster. | Two-step process, reagents are more hazardous and expensive. |
Direct Halogenation Approaches
The final and most critical step in the proposed synthesis is the introduction of the bromine atom at a specific position on the aromatic ring.
The bromination of Ethyl 2-fluoro-6-methoxybenzoate is an electrophilic aromatic substitution reaction. The position of the incoming bromine atom is dictated by the directing effects of the substituents already present on the ring:
-OCH₃ (Methoxy group): A strongly activating, ortho, para-director.
-F (Fluoro group): A deactivating, but ortho, para-director.
-COOEt (Ethyl Ester group): A deactivating, meta-director.
In the precursor Ethyl 2-fluoro-6-methoxybenzoate, the C3 position is ortho to the powerful activating methoxy (B1213986) group at C2 and meta to the deactivating ester group at C1. The C5 position is para to the methoxy group but also ortho to the fluoro group. However, the position between two substituents in a 1,2,3-trisubstituted pattern is often sterically hindered. The directing power of the methoxy group generally dominates, strongly favoring substitution at its ortho and para positions. Given that the ester group deactivates the ring, particularly at its ortho and para positions (C2, C6, C4), the electrophile is guided to the C3 or C5 position. The C3 position is activated by the methoxy group, making it the most electronically favorable site for bromination. This high degree of regioselectivity is crucial for the successful synthesis of the target molecule.
The choice of brominating reagent is critical for achieving high regioselectivity and yield while minimizing side reactions, such as the formation of di-brominated products.
N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of activated aromatic rings. wikipedia.orgscielo.br It is a solid, making it easier and safer to handle than liquid bromine (Br₂). masterorganicchemistry.com NBS serves as a source of electrophilic bromine (Br⁺), and its key advantage is that it provides a low, constant concentration of bromine in the reaction mixture, which helps to prevent over-bromination. masterorganicchemistry.comyoutube.com The reaction is often carried out in a suitable solvent, such as dimethylformamide (DMF) scielo.br or a chlorinated solvent like carbon tetrachloride (CCl₄), sometimes with an acid catalyst to enhance the electrophilicity of the bromine.
Other brominating agents can also be employed. Elemental bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) is the classic method for aromatic bromination, though it can be less selective. Tetrabutylammonium tribromide (Bu₄NBr₃) is another solid, manageable source of bromine that has been used for the regioselective bromination of substituted benzoic acids. rsc.org
Table 2: Evaluation of Common Brominating Reagents for Aromatic Systems
| Reagent | Formula | Typical Conditions | Advantages |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | DMF or CCl₄ solvent, sometimes with acid catalyst or light initiation. wikipedia.orgscielo.br | Solid, easy to handle; provides a low concentration of Br₂, enhancing selectivity. masterorganicchemistry.com |
| Bromine | Br₂ | Lewis acid catalyst (e.g., FeBr₃), often in a non-polar solvent. | Powerful brominating agent, inexpensive. |
| Tetrabutylammonium Tribromide | (C₄H₉)₄NBr₃ | Acetonitrile (B52724) or other polar solvents, often requires heating. rsc.org | Solid, stable, and selective reagent. |
Palladium-Catalyzed Cross-Coupling Strategies for Aromatic Functionalization
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. bldpharm.comresearchgate.net For this compound, the carbon-bromine (C-Br) bond is the primary site for these transformations. The C-Br bond is significantly more reactive than the carbon-fluorine (C-F) bond in the standard catalytic cycles of cross-coupling, which rely on oxidative addition of the aryl halide to a Palladium(0) complex. This difference in reactivity allows for the selective functionalization at the bromine-substituted position.
The Suzuki-Miyaura coupling reaction is a versatile method for creating aryl-aryl bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. synquestlabs.com This reaction is widely used in the pharmaceutical and fine chemical industries due to its mild conditions and tolerance of a wide range of functional groups. synquestlabs.com
In the context of this compound, the bromine at the C3 position would selectively undergo oxidative addition to the Pd(0) catalyst. Following transmetalation with the boronic acid derivative and subsequent reductive elimination, a new aryl group would be installed at the C3 position. The reaction is compatible with a variety of substituted and heteroaromatic boronic esters. synquestlabs.com
Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions This table presents potential products from the reaction of this compound with various organoboron reagents.
| Organoboron Reagent | Potential Product |
|---|---|
| Phenylboronic acid | Ethyl 2-fluoro-6-methoxy-[1,1'-biphenyl]-3-carboxylate |
| 4-Methylphenylboronic acid | Ethyl 2-fluoro-4'-methyl-6-methoxy-[1,1'-biphenyl]-3-carboxylate |
| Thiophene-2-boronic acid | Ethyl 2-fluoro-6-methoxy-3-(thiophen-2-yl)benzoate |
| Vinylboronic acid | Ethyl 2-fluoro-6-methoxy-3-vinylbenzoate |
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. nih.gov The reaction is typically co-catalyzed by palladium and copper(I) salts and requires a base, often an amine, which may also serve as the solvent. nih.govumich.edu This method is highly efficient for the alkynylation of aryl bromides. sigmaaldrich.com
For this compound, the C-Br bond would serve as the electrophilic site. The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center that has already undergone oxidative addition with the aryl bromide. Reductive elimination yields the alkynylated aromatic product. This reaction has been shown to be effective for various aryl halides, including those with fluorine substituents.
Table 2: Hypothetical Sonogashira Coupling Reactions This table illustrates potential products from the reaction of this compound with various terminal alkynes.
| Terminal Alkyne | Potential Product |
|---|---|
| Phenylacetylene | Ethyl 2-fluoro-6-methoxy-3-(phenylethynyl)benzoate |
| Ethynyltrimethylsilane | Ethyl 3-((trimethylsilyl)ethynyl)-2-fluoro-6-methoxybenzoate |
| Propargyl alcohol | Ethyl 2-fluoro-3-(3-hydroxyprop-1-yn-1-yl)-6-methoxybenzoate |
| 1-Heptyne | Ethyl 2-fluoro-3-(hept-1-yn-1-yl)-6-methoxybenzoate |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. bldpharm.comresearchgate.net This reaction has become a cornerstone of medicinal chemistry for accessing aryl amines, which are prevalent in pharmaceuticals. The process can accommodate a wide range of primary and secondary amines and N-heterocycles. bldpharm.com
Applying this methodology to this compound would involve coupling the aryl bromide with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This would result in the formation of a new C-N bond at the C3 position, replacing the bromine atom. Selective amination of an aryl bromide in the presence of other halogens, like chlorine, has been demonstrated, highlighting the feasibility of this selective transformation.
Table 3: Hypothetical Buchwald-Hartwig Amination Reactions This table shows potential products from the reaction of this compound with various amines.
| Amine | Potential Product |
|---|---|
| Aniline | Ethyl 3-anilino-2-fluoro-6-methoxybenzoate |
| Morpholine | Ethyl 2-fluoro-6-methoxy-3-morpholinobenzoate |
| Benzylamine | Ethyl 3-(benzylamino)-2-fluoro-6-methoxybenzoate |
| Pyrrolidine | Ethyl 2-fluoro-6-methoxy-3-(pyrrolidin-1-yl)benzoate |
The success and efficiency of palladium-catalyzed cross-coupling reactions are highly dependent on the optimization of the catalytic system. Key components include the palladium precatalyst, the ancillary ligand, the base, and the solvent.
Palladium Precatalysts : Common choices include stable Pd(II) sources like Pd(OAc)₂, which are reduced in situ to the active Pd(0) species, or air-stable Pd(0) complexes. bldpharm.com More advanced, commercially available precatalysts incorporate the ligand and are designed for high efficiency and easy handling. bldpharm.com
Ligand Systems : The ligand is arguably the most critical component, as it stabilizes the palladium center and modulates its reactivity. For coupling aryl bromides and chlorides, bulky and electron-rich monophosphine ligands are often the most effective. These ligands promote the key steps of oxidative addition and reductive elimination in the catalytic cycle. Bidentate phosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are also widely used and can prevent the formation of inactive palladium dimers. bldpharm.com
Table 4: Common Ligand Systems for Palladium-Catalyzed Cross-Coupling This table summarizes various classes of phosphine ligands and their general applications in reactions relevant to the functionalization of this compound.
| Ligand Class | Example Ligands | Key Characteristics | Typical Applications |
|---|---|---|---|
| Monodentate Trialkylphosphines | P(t-Bu)₃, PCy₃ | Strongly electron-donating, bulky. | Suzuki, Sonogashira, Buchwald-Hartwig |
| Buchwald Biaryl Phosphines | XPhos, SPhos, RuPhos | Very bulky, electron-rich, pre-catalysts available. | Suzuki, Buchwald-Hartwig, especially for challenging substrates (aryl chlorides, hindered amines). |
| Bidentate Ferrocenylphosphines | dppf | Wide bite angle, robust. | Suzuki, Sonogashira |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, sterically demanding. | Suzuki, Sonogashira |
Nucleophilic Aromatic Substitution (SNAr) Routes for Fluoro- and Bromo-Displacement
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This reaction requires the ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. The reaction typically proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
In this compound, the ester group (-COOEt) is an EWG. The reactivity of the two halogen atoms towards SNAr differs significantly:
C-F Bond (Position 2) : The fluorine atom is ortho to the activating ester group. Fluorine is a highly effective leaving group in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and facilitating the initial nucleophilic attack.
C-Br Bond (Position 3) : The bromine atom is meta to the ester group, a position that does not provide resonance stabilization for the Meisenheimer complex. Therefore, the C-Br bond is significantly less activated towards SNAr.
Given these factors, SNAr reactions on this substrate are expected to occur selectively at the C2 position, with displacement of the fluoride (B91410). A variety of nucleophiles, such as alkoxides, phenoxides, and amines, can be employed, typically in polar aprotic solvents like DMSO or DMF.
Table 5: Analysis of SNAr Reactivity This table compares the factors influencing nucleophilic aromatic substitution at the fluoro- and bromo-substituted positions of the target compound.
| Factor | Position 2 (C-F) | Position 3 (C-Br) |
|---|---|---|
| Leaving Group | Fluoride (F⁻) | Bromide (Br⁻) |
| Leaving Group Ability (SNAr) | Excellent | Moderate |
| Activation by EWG (-COOEt) | Ortho (Strongly activated) | Meta (Not activated by resonance) |
| Activating/Deactivating Groups | -COOEt (ortho, activating) -Br (ortho, deactivating) -OMe (para, deactivating) | -COOEt (meta, weakly activating) -F (ortho, deactivating) -OMe (meta, weakly activating) | | Predicted Reactivity | High | Low to Negligible |
Investigation of Activating Groups for SNAr
Nucleophilic Aromatic Substitution (SNAr) is a primary mechanism for introducing nucleophiles onto an aromatic ring, and its efficiency is highly dependent on the electronic nature of the substituents present. The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. numberanalytics.comwikipedia.org The stability of this complex is paramount for the reaction to proceed, and this stability is achieved through the presence of potent electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgpressbooks.pub
In the case of this compound, the substituents on the benzene (B151609) ring each play a distinct electronic role that influences the ring's susceptibility to nucleophilic attack.
Ester Group (-COOEt): The ethyl ester group at the C1 position functions as a strong electron-withdrawing group through resonance and inductive effects. As an acyl group, it is a powerful activator for SNAr reactions, significantly stabilizing the negative charge of the Meisenheimer complex, particularly when the attack occurs at the ortho (C2) or para (C4) positions. wikipedia.org
Fluorine (-F): The fluorine atom at C2 is highly electronegative, contributing an inductive electron-withdrawing effect. In the context of SNAr, when a halogen acts as the leaving group, the reactivity order is often F > Cl > Br > I. nih.gov This "element effect" is attributed to the high electronegativity of fluorine, which polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The first step, the formation of the Meisenheimer complex, is typically the rate-determining step, and the strong inductive effect of fluorine accelerates this step more than it hinders the subsequent departure of the fluoride ion. nih.gov
Bromine (-Br): Like fluorine, bromine is an electron-withdrawing group via induction. However, its ability to activate the ring for SNAr is less pronounced than that of fluorine. nih.gov
Methoxy Group (-OMe): The methoxy group at C6 is generally considered an activating group for electrophilic aromatic substitution due to its ability to donate electron density through resonance. masterorganicchemistry.com However, in the context of SNAr, this electron-donating character is deactivating, as it destabilizes the negatively charged Meisenheimer complex.
The net effect of these substituents makes the aromatic ring of this compound an electrophilic system, primed for nucleophilic attack, especially at the carbon atom bearing the fluorine. The primary activating group is the ester, which powerfully stabilizes the intermediate formed upon nucleophilic attack at the ortho C2 position.
| Substituent | Position | Electronic Effect | Role in SNAr Reaction |
|---|---|---|---|
| Ethyl Ester (-COOEt) | C1 | Strong Electron-Withdrawing (Resonance/Inductive) | Strong Activator |
| Fluorine (-F) | C2 | Strong Electron-Withdrawing (Inductive) | Activator / Excellent Leaving Group |
| Bromine (-Br) | C3 | Electron-Withdrawing (Inductive) | Weak Activator / Potential Leaving Group |
| Methoxy (-OMe) | C6 | Electron-Donating (Resonance) | Deactivator |
Regioselectivity and Yield Optimization in SNAr Reactions
Regioselectivity in SNAr reactions is dictated by the positions of the activating groups relative to the potential leaving groups. wikipedia.org A nucleophile will preferentially attack an aromatic carbon that bears a good leaving group and is located ortho or para to a strong EWG. pressbooks.pub
For this compound, there are two potential halogen leaving groups: the fluorine at C2 and the bromine at C3.
Attack at C2 (Displacing Fluorine): The fluorine atom is positioned ortho to the powerfully activating ethyl ester group (-COOEt) at C1. This proximity allows for maximal stabilization of the negative charge in the Meisenheimer intermediate through resonance delocalization onto the carbonyl oxygen. This makes the C2 position the most likely site for nucleophilic attack.
Attack at C3 (Displacing Bromine): The bromine atom is meta to the ester group. An EWG in the meta position offers minimal resonance stabilization to the Meisenheimer complex, rendering this position significantly less reactive toward nucleophilic attack compared to the C2 position.
Therefore, SNAr reactions performed on this substrate are expected to be highly regioselective, with the nucleophile almost exclusively displacing the fluorine atom at C2.
Yield optimization for this selective transformation depends on several factors:
Nucleophile: Strong, anionic nucleophiles (e.g., alkoxides, thiolates, amides) are more effective and can lead to higher yields and faster reaction rates. numberanalytics.com
Solvent: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are traditionally used because they effectively solvate the cation of the nucleophilic salt while leaving the anion "naked" and highly reactive. numberanalytics.comgaylordchemical.com This can lead to significant rate enhancements. gaylordchemical.com
Temperature: While SNAr reactions are often heated to achieve a reasonable rate, the high activation of the C2 position might allow for milder conditions, which can help to prevent potential side reactions like ester hydrolysis.
| Reaction Site | Leaving Group | Activating Group(s) | Relative Position | Predicted Reactivity |
|---|---|---|---|---|
| C2 | -F | -COOEt | ortho | High |
| C3 | -Br | -COOEt | meta | Low |
Multi-Step Synthetic Sequences and Chemo-Differentiation
The synthesis of a polysubstituted benzene like this compound requires a carefully planned multi-step sequence where the order of reactions is critical to ensure the correct regiochemistry. libretexts.org A plausible retrosynthetic approach would involve introducing the substituents in an order that leverages their directing effects in electrophilic aromatic substitution and other transformations.
A potential synthetic route could start from 2-fluoro-6-methoxybenzoic acid.
Electrophilic Bromination: The first step would be the bromination of 2-fluoro-6-methoxybenzoic acid. In electrophilic substitution, both the -F and -OMe groups are ortho, para-directing, while the -COOH group is meta-directing. The position C3 is ortho to the fluorine and para to the methoxy group. This convergence of directing effects would strongly favor the introduction of bromine at the C3 position, yielding 3-bromo-2-fluoro-6-methoxybenzoic acid.
Esterification: The resulting carboxylic acid can then be readily converted to the corresponding ethyl ester via Fischer esterification (reaction with ethanol in the presence of a strong acid catalyst) or by conversion to an acyl chloride followed by reaction with ethanol.
This sequence highlights the principle of chemo-differentiation , where specific functional groups are made to react selectively in the presence of others. In the broader synthetic utility of this compound, the different reactivities of the C-F and C-Br bonds allow for further selective modifications.
SNAr at C2: As established, the C-F bond at C2 is highly activated towards nucleophilic aromatic substitution.
Cross-Coupling at C3: The C-Br bond at C3 is more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the selective introduction of carbon or nitrogen-based substituents at the C3 position without disturbing the fluorine at C2.
This differential reactivity allows the molecule to serve as a versatile building block, where the C2 and C3 positions can be functionalized sequentially and orthogonally.
Green Chemistry Principles in the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of pharmaceutical intermediates is crucial for minimizing environmental impact. reachemchemicals.comnih.gov
Solvent Selection and Minimization
Solvent use is a major contributor to waste in the pharmaceutical industry. mdpi.com The synthesis of this compound, particularly in steps involving SNAr reactions, provides opportunities for implementing greener solvent strategies.
Traditional Solvents: SNAr reactions have historically relied on polar aprotic solvents like DMF, NMP, and DMSO. numberanalytics.comacsgcipr.org While effective, these solvents are under scrutiny due to their reproductive toxicity and other environmental, health, and safety (EHS) concerns. acsgcipr.org
Greener Alternatives: A key green chemistry objective is to replace these hazardous solvents. Potential substitutes include:
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, it has a better EHS profile than THF and can be used for some SNAr reactions. acsgcipr.org
Propylene Carbonate: A biodegradable solvent with low toxicity. carlroth.com
Ionic Liquids: These can serve as effective media for SNAr, though their cost and lifecycle analysis require consideration. researchgate.net
Ester Solvents (e.g., Ethyl Acetate): Can be used if the nucleophile is not a strong base that would react with the solvent. acsgcipr.org
Solvent minimization can be achieved by using higher concentration reactions or by adopting continuous flow processing, which can reduce solvent volumes and improve reaction efficiency. reachemchemicals.com
| Solvent | Type | Green Chemistry Considerations |
|---|---|---|
| DMF, DMSO, NMP | Traditional Polar Aprotic | Effective for SNAr but have significant EHS concerns (e.g., reprotoxicity). acsgcipr.org |
| 2-MeTHF | Greener Alternative | Bio-derived, better EHS profile than THF, suitable for some applications. acsgcipr.org |
| Propylene Carbonate | Greener Alternative | Low toxicity, biodegradable. carlroth.com |
| Toluene | Non-polar | Can be used in some cases, often with a phase-transfer catalyst or as a co-solvent. acsgcipr.org |
Atom Economy and Waste Reduction
Atom economy is a measure of how efficiently a chemical process converts the mass of reactants into the desired product. acs.org Syntheses should be designed to maximize the incorporation of all materials used in the process into the final product. carlroth.com
Reaction Design: Addition and substitution reactions are generally preferred over eliminations, as they tend to have higher atom economy. In the proposed synthesis, the bromination step (an electrophilic substitution) generates HBr as a byproduct, which lowers the atom economy. The subsequent esterification and any SNAr reactions are substitution reactions with better, though not perfect, atom economy.
Waste Reduction Strategies:
Catalysis: Using catalysts instead of stoichiometric reagents is a core principle of green chemistry. carlroth.com For instance, developing a catalytic method for bromination would be a significant improvement over using a full equivalent of Br₂. Similarly, using catalytic acid for the esterification is standard practice.
Process Intensification: Techniques like one-pot or cascade reactions, where multiple synthetic steps are performed in the same reactor without isolating intermediates, can drastically reduce waste from workups and purifications. nih.govacs.org
Minimizing Protecting Groups: Designing synthetic routes that avoid the use of protecting groups can shorten the synthesis and reduce waste associated with protection and deprotection steps. The proposed synthesis for this compound advantageously avoids the need for protecting groups.
By carefully selecting reaction types, solvents, and process conditions, the synthesis of this compound can be aligned more closely with the principles of sustainability and environmental stewardship. reachemchemicals.com
Chemical Reactivity and Derivatization Studies of Ethyl 3 Bromo 2 Fluoro 6 Methoxybenzoate
Reactions at the Halogen Substituents (Bromine and Fluorine)
The presence of two different halogen atoms on the aromatic ring of ethyl 3-bromo-2-fluoro-6-methoxybenzoate offers opportunities for selective functionalization. The differing reactivity of bromine and fluorine in various reaction types allows for stepwise elaboration of the aromatic core.
Cross-Coupling Reactions for Further Aromatic Elaboration
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnumberanalytics.com In the case of this compound, the bromine atom is significantly more reactive than the fluorine atom in typical cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This difference in reactivity allows for selective substitution at the C-Br bond.
Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. organic-chemistry.org For this compound, a Suzuki coupling with an arylboronic acid would be expected to selectively replace the bromine atom, yielding a biaryl compound. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a phosphine (B1218219) ligand, along with a base like K₂CO₃ or Cs₂CO₃. organic-chemistry.orgnih.gov
Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. wikipedia.org Similar to the Suzuki coupling, the bromine atom of this compound would be the preferred site of reaction. nih.gov This would allow for the introduction of a variety of vinyl groups at the 3-position of the benzene (B151609) ring.
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com This reaction would selectively occur at the C-Br bond of the title compound, providing a route to 3-alkynyl-2-fluoro-6-methoxybenzoate derivatives. taylorandfrancis.com
Table 1: Representative Cross-Coupling Reactions
| Reaction | Coupling Partner | Typical Catalyst System | Expected Product |
|---|---|---|---|
| Suzuki Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | Ethyl 3-aryl-2-fluoro-6-methoxybenzoate |
| Heck Reaction | R-CH=CH₂ | Pd(OAc)₂, PPh₃, Et₃N | Ethyl 2-fluoro-6-methoxy-3-(alkenyl)benzoate |
| Sonogashira Coupling | R-C≡CH | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Ethyl 3-(alkynyl)-2-fluoro-6-methoxybenzoate |
Nucleophilic Displacement of Halogens by Various Nucleophiles
Nucleophilic aromatic substitution (SNAr) is a key reaction for the displacement of aryl halides. The feasibility of SNAr reactions is highly dependent on the electronic nature of the aromatic ring and the nature of the leaving group. libretexts.orgrsc.org In this compound, the ester group acts as an electron-withdrawing group, which can activate the ring towards nucleophilic attack, particularly at the ortho and para positions.
The relative reactivity of halogens in SNAr reactions is often F > Cl > Br > I, which is the reverse of their reactivity in many other reaction types. youtube.com This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of fluorine. youtube.comyoutube.com Therefore, under suitable conditions, it may be possible to achieve selective displacement of the fluorine atom over the bromine atom. However, the position of the halogens relative to the activating ester group and the steric hindrance around the fluorine atom will also play a crucial role in determining the regioselectivity. libretexts.org
Lithium-Halogen Exchange and Subsequent Electrophilic Quenching
Lithium-halogen exchange is a powerful method for the formation of organolithium reagents, which can then be reacted with a wide range of electrophiles. wikipedia.org The rate of exchange generally follows the trend I > Br > Cl > F. princeton.edu Consequently, treatment of this compound with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures is expected to selectively replace the bromine atom with lithium. tcnj.edu The resulting aryllithium species can then be quenched with various electrophiles to introduce a diverse array of functional groups at the 3-position. The presence of the adjacent methoxy (B1213986) group may influence the rate and selectivity of the exchange through a chelating effect. wikipedia.org
Table 2: Potential Electrophilic Quenching Reactions
| Electrophile | Expected Product |
|---|---|
| CO₂ | 2-Fluoro-3-(ethoxycarbonyl)-4-methoxybenzoic acid |
| DMF | Ethyl 2-fluoro-3-formyl-6-methoxybenzoate |
| R-CHO | Ethyl 2-fluoro-3-(hydroxy(alkyl)methyl)-6-methoxybenzoate |
| R-X | Ethyl 3-alkyl-2-fluoro-6-methoxybenzoate |
Transformations of the Ester Functional Group
The ethyl ester functionality of the title compound can be readily transformed into other important functional groups, such as carboxylic acids and primary alcohols.
Hydrolysis to Carboxylic Acid
The hydrolysis of the ethyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. libretexts.org
Basic Hydrolysis (Saponification): Treatment with a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent like aqueous ethanol (B145695), will lead to the formation of the carboxylate salt. sserc.org.uksserc.org.ukmasterorganicchemistry.com Subsequent acidification will then yield the free carboxylic acid, 3-bromo-2-fluoro-6-methoxybenzoic acid. For sterically hindered esters, milder, non-aqueous conditions may be employed to facilitate the reaction. arkat-usa.org
Acidic Hydrolysis: Alternatively, the ester can be hydrolyzed by heating with an aqueous acid, such as hydrochloric acid or sulfuric acid. libretexts.org This reaction is reversible, so a large excess of water is typically used to drive the equilibrium towards the products.
Reduction to Primary Alcohol
The ester group can be reduced to a primary alcohol, (3-bromo-2-fluoro-6-methoxyphenyl)methanol, using strong reducing agents.
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent that readily reduces esters to primary alcohols. libretexts.orglibretexts.org The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). It is important to note that LiAlH₄ can also potentially reduce the aryl halides, although this is generally less favorable than ester reduction.
Other Reducing Agents: Other reducing agents such as diisobutylaluminum hydride (DIBAL-H) can also be used, sometimes offering greater selectivity. commonorganicchemistry.com Under carefully controlled conditions, DIBAL-H can reduce esters to aldehydes. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters on its own, but its reactivity can be enhanced with certain additives. researchgate.net
Table 3: Ester Transformation Reactions
| Reaction | Reagents | Product |
|---|---|---|
| Basic Hydrolysis | 1. NaOH, H₂O/EtOH 2. H₃O⁺ | 3-Bromo-2-fluoro-6-methoxybenzoic acid |
| Acidic Hydrolysis | H₃O⁺, heat | 3-Bromo-2-fluoro-6-methoxybenzoic acid |
| Reduction | 1. LiAlH₄, THF 2. H₃O⁺ | (3-Bromo-2-fluoro-6-methoxyphenyl)methanol |
Transesterification Reactions
Transesterification is a fundamental organic reaction that involves the conversion of one ester into another through the interchange of the alkoxy group. In the case of this compound, this would typically involve reacting the ethyl ester with an alcohol in the presence of an acid or base catalyst to produce a new ester.
The general equation for the transesterification of this compound with a generic alcohol (R-OH) is as follows:
Reaction Scheme: Transesterification

Table 1: Factors Influencing Transesterification of this compound
| Factor | Influence on Reactivity |
| Catalyst | Acid catalysts (e.g., H₂SO₄, TsOH) protonate the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. Base catalysts (e.g., NaOR, KOR) generate an alkoxide nucleophile, which is more reactive than the neutral alcohol. |
| Alcohol (R-OH) | The choice of alcohol determines the final ester product. Primary alcohols are generally more reactive and less sterically hindered than secondary or tertiary alcohols. The reaction is typically performed with the alcohol as the solvent to drive the equilibrium towards the product. |
| Steric Hindrance | The substituents ortho to the ethyl ester group (fluoro and methoxy groups) may provide some steric hindrance, potentially slowing the rate of reaction compared to a less substituted benzoate (B1203000) ester. |
| Temperature | Higher temperatures generally increase the reaction rate, but can also lead to side reactions. The optimal temperature depends on the specific alcohol and catalyst used. |
Reactivity of the Methoxy Group
Demethylation of the methoxy group to form the corresponding phenol (B47542) is a common transformation in organic synthesis. This is typically achieved using strong acids or nucleophilic reagents.
Common Demethylating Agents and Their Predicted Applicability:
| Reagent | Mechanism | Potential Outcome with this compound |
| Boron Tribromide (BBr₃) | A strong Lewis acid that coordinates to the methoxy oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. | This is a highly effective reagent for cleaving aryl methyl ethers. It is expected to selectively demethylate the methoxy group to yield the corresponding phenol. The ester functionality may also be susceptible to cleavage under these conditions. |
| Hydrobromic Acid (HBr) | A strong protic acid that protonates the methoxy oxygen, followed by SN2 attack by the bromide ion. | Requires harsh conditions (high temperatures) which could lead to side reactions, including hydrolysis of the ester. |
| Thiolates (e.g., Sodium thiophenoxide) | A strong nucleophile that attacks the methyl group in an SN2 fashion. | This method can be effective under milder conditions, potentially preserving the ester group. |
The choice of demethylation strategy would depend on the desired selectivity and the compatibility with the other functional groups present in the molecule.
The methoxy group is a powerful activating group in electrophilic aromatic substitution (EAS) reactions. libretexts.orgmsu.edu This is due to its ability to donate electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate formed during the reaction. youtube.com
Resonance Structures Illustrating the Activating Effect of the Methoxy Group:

The methoxy group directs incoming electrophiles to the ortho and para positions relative to itself. In this compound, the positions ortho to the methoxy group are position 5 and position 1 (which is already substituted). The para position is position 3, which is occupied by the bromine atom. Therefore, the methoxy group strongly activates position 5 for electrophilic attack.
Aromatic Ring Reactivity
The reactivity of the benzene ring towards electrophiles is determined by the combined electronic effects of all its substituents.
Predicting the site of further electrophilic substitution requires an analysis of the directing effects of all substituents. libretexts.org
Table 2: Directing Effects of Substituents in this compound
| Substituent | Position | Electronic Effect | Directing Effect |
| -COOEt | 1 | Deactivating (electron-withdrawing) | Meta-directing |
| -F | 2 | Deactivating (inductive), Weakly Activating (resonance) | Ortho, Para-directing |
| -Br | 3 | Deactivating (inductive), Weakly Activating (resonance) | Ortho, Para-directing |
| -OCH₃ | 6 | Activating (electron-donating) | Ortho, Para-directing |
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. organic-chemistry.org
Analysis of Potential Directing Metalation Groups:
| Group | Position | Directing Ability | Predicted Site of Metalation |
| -OCH₃ | 6 | Moderate DMG | Position 5 |
| -F | 2 | Weak DMG | Position 3 (blocked by Br) |
| -COOEt | 1 | Weak DMG | Position 2 (blocked by F) or 6 (blocked by OCH₃) |
The methoxy group is the most effective directing group among the substituents. wikipedia.org Therefore, treatment of this compound with a strong base like n-butyllithium or lithium diisopropylamide (LDA) is expected to result in deprotonation at C5 , the position ortho to the methoxy group. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of functional groups at this position.
Cascade and Tandem Reactions Utilizing this compound as a Substrate
The strategic positioning of the bromo, fluoro, and methoxy groups on the aromatic ring of this compound makes it an ideal candidate for cascade and tandem reactions. These reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy. The bromine atom serves as a classical handle for palladium-catalyzed cross-coupling reactions, which can initiate a cascade sequence.
For instance, a plausible tandem reaction could involve an initial Sonogashira coupling of the aryl bromide with a terminal alkyne, followed by an intramolecular cyclization. rsc.orgresearchgate.net The presence of the ortho-fluoro and -methoxy groups can influence the regioselectivity and the propensity for cyclization. A hypothetical cascade reaction is outlined below:
Table 1: Hypothetical Cascade Reaction of this compound
| Step | Reaction Type | Reactants | Catalyst/Conditions | Intermediate/Product |
| 1 | Sonogashira Coupling | This compound, Terminal Alkyne | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | Alkynyl-substituted benzoate |
| 2 | Intramolecular Cyclization | Intermediate from Step 1 | Heat or further catalytic activation | Fused heterocyclic system |
The outcome of such cascade reactions is highly dependent on the nature of the alkyne and the reaction conditions. The electronic effects of the fluoro and methoxy substituents play a crucial role in modulating the reactivity of the aromatic ring and any intermediates formed.
Mechanistic Investigations of Key Transformations
Understanding the reaction mechanisms is paramount for optimizing existing synthetic methods and for the rational design of new transformations. For a substrate like this compound, mechanistic studies would likely focus on the elementary steps of palladium-catalyzed cross-coupling reactions. wildlife-biodiversity.com
Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. For the palladium-catalyzed reactions of this compound, kinetic analyses would likely focus on the oxidative addition step, which is often the rate-determining step in many cross-coupling cycles. nih.gov The presence of both an electron-withdrawing fluorine atom and an electron-donating methoxy group ortho to the bromine atom presents an interesting case for studying electronic and steric effects on the rate of oxidative addition.
Computational studies, particularly Density Functional Theory (DFT), have become invaluable for elucidating reaction pathways and calculating activation energies for various steps in a catalytic cycle. acs.orgacs.org
Table 2: Representative Kinetic Data for Oxidative Addition in Suzuki-Miyaura Coupling of Substituted Aryl Bromides *
| Aryl Bromide Substituent (ortho) | Relative Rate Constant (k_rel) | Activation Energy (ΔG‡, kcal/mol) |
| -H | 1.0 | 22.5 |
| -F | 1.8 | 21.2 |
| -OCH₃ | 0.6 | 23.8 |
| -F, -OCH₃ | (Predicted) Intermediate | (Predicted) Intermediate |
*This table presents illustrative data based on general trends observed in the literature for similarly substituted aryl bromides and is not specific to this compound.
The data suggest that an ortho-fluoro group can accelerate the reaction, while an ortho-methoxy group may have a retarding effect due to its steric bulk and electron-donating nature. nih.gov The combined effect in this compound would be a subject of specific investigation.
The direct observation and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. In the context of palladium-catalyzed reactions involving this compound, key intermediates would include the Pd(0)-substrate complex, the oxidative addition product (an arylpalladium(II) species), and subsequent transmetalation and reductive elimination precursors. nih.govwhiterose.ac.uk
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography are powerful tools for identifying these transient species. nih.gov For example, ³¹P NMR can be used to monitor the coordination environment of the palladium center if phosphine ligands are employed.
Table 3: Plausible Intermediates in a Suzuki-Miyaura Coupling of this compound *
| Intermediate | Description | Characterization Technique |
| [Pd(0)L₂(ArBr)] | Pre-coordination complex | In-situ NMR, DFT calculations |
| [ArPd(II)(Br)L₂] | Oxidative addition product | NMR, X-ray crystallography (if stable) |
| [ArPd(II)(Ar')L₂] | Post-transmetalation complex | In-situ NMR |
*This table lists hypothetical intermediates based on the generally accepted mechanism for Suzuki-Miyaura reactions.
The elucidation of the rate-determining step is a central goal of mechanistic studies as it identifies the bottleneck of the catalytic cycle. acs.org In many palladium-catalyzed cross-coupling reactions, oxidative addition is the rate-limiting step, particularly with electron-rich or sterically hindered aryl halides. nih.gov However, transmetalation or reductive elimination can also be rate-determining under certain conditions.
For this compound, the interplay of the ortho-fluoro and -methoxy groups could influence the relative rates of the elementary steps. The fluorine's electron-withdrawing nature might facilitate oxidative addition, while the steric hindrance from the methoxy group could slow it down. nih.gov DFT calculations are often employed to map the energy profile of the entire catalytic cycle and identify the transition state with the highest energy, which corresponds to the rate-determining step. acs.orgacs.org The generally accepted catalytic cycle for a Suzuki-Miyaura reaction, which would be applicable here, involves oxidative addition, transmetalation, and reductive elimination. acs.org
Spectroscopic and Analytical Data for this compound Remains Elusive
Despite a comprehensive search of available scientific databases and literature, detailed experimental spectroscopic and analytical data for the chemical compound this compound could not be located. As a result, the requested in-depth article focusing on its advanced characterization cannot be provided at this time.
The inquiry sought a thorough examination of this compound, structured around its nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles. This was to include high-resolution ¹H, ¹³C, and ¹⁹F NMR data, two-dimensional NMR techniques for structural elucidation, high-resolution mass spectrometry for exact mass determination, and fragmentation pathway analysis.
Searches for this specific compound did not yield the necessary primary or secondary experimental data required to generate a scientifically accurate and detailed analysis as outlined. While information on structurally similar compounds—such as various substituted bromobenzoates and fluoromethoxybenzoates—is available, this data cannot be reliably extrapolated to the exact structure of this compound. The precise substitution pattern of the bromo, fluoro, and methoxy groups on the benzene ring, along with the ethyl ester group, will produce a unique spectroscopic fingerprint. Without experimental data, any attempt to create the requested article would be speculative and would not meet the standards of scientific accuracy.
Further research or de novo synthesis and analysis of this compound would be required to generate the data necessary to fulfill the original request.
Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a powerful non-destructive means to identify the functional groups and probe the molecular vibrations of Ethyl 3-bromo-2-fluoro-6-methoxybenzoate.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a fundamental technique for the identification of functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. For this compound, the FT-IR spectrum is predicted to exhibit a series of characteristic absorption bands that confirm the presence of its key structural features.
The most prominent absorption band is expected to be the carbonyl (C=O) stretching vibration of the ester functional group, typically appearing in the region of 1720-1740 cm⁻¹. The exact position of this band is influenced by the electronic effects of the substituents on the benzene (B151609) ring. The electron-withdrawing nature of the bromine and fluorine atoms, along with the electron-donating effect of the methoxy (B1213986) group, will modulate the bond strength and thus the vibrational frequency of the carbonyl group.
Other significant absorptions include the C-O stretching vibrations of the ester and methoxy groups, which are anticipated in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The substitution pattern on the benzene ring will also give rise to a characteristic pattern of overtone and combination bands in the 1650-2000 cm⁻¹ region, as well as out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ range. The C-Br and C-F stretching vibrations are expected at lower wavenumbers, typically in the 500-700 cm⁻¹ and 1000-1400 cm⁻¹ regions, respectively, though the latter can be coupled with other vibrations.
Predicted FT-IR Spectral Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
| C-H Stretch (Aromatic) | >3000 | Benzene Ring |
| C-H Stretch (Aliphatic) | 2850-3000 | Ethyl Group |
| C=O Stretch | 1720-1740 | Ester |
| C=C Stretch | 1450-1600 | Benzene Ring |
| C-F Stretch | 1000-1400 | Fluoro Group |
| C-O Stretch (Asymmetric) | 1250-1300 | Ester, Methoxy |
| C-O Stretch (Symmetric) | 1000-1100 | Ester, Methoxy |
| C-Br Stretch | 500-700 | Bromo Group |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy excels in detecting vibrations of non-polar bonds and symmetric vibrations.
For this compound, the Raman spectrum would be particularly useful for identifying the symmetric vibrations of the substituted benzene ring. The C=C stretching vibrations of the aromatic ring are expected to produce strong Raman signals. Additionally, the C-Br bond, being a relatively non-polar covalent bond, should exhibit a distinct and more easily identifiable stretching vibration in the Raman spectrum compared to its weaker absorption in the FT-IR spectrum. The symmetric vibrations of the methoxy and ethyl groups would also be observable. The combination of FT-IR and Raman data would allow for a more complete and confident assignment of the vibrational modes of the molecule.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about the bond lengths, bond angles, and conformation of this compound, as well as insights into the intermolecular interactions that govern its crystal packing.
Crystal Structure Elucidation and Conformational Analysis
A successful single-crystal X-ray diffraction experiment on a suitable crystal of this compound would yield the asymmetric unit of the crystal lattice. From this, the precise spatial coordinates of each atom in the molecule can be determined. This would allow for the accurate measurement of all bond lengths and angles, confirming the connectivity and substitution pattern of the benzene ring.
Intermolecular Interactions in the Crystalline State
The packing of molecules in a crystal is dictated by a variety of non-covalent intermolecular interactions. For this compound, a detailed analysis of the crystal structure would likely reveal a network of weak intermolecular forces. These could include dipole-dipole interactions arising from the polar C=O, C-F, C-Br, and C-O bonds. Hydrogen bonding, although weak, might be present in the form of C-H···O or C-H···F interactions, where the hydrogen atoms of the ethyl or methoxy groups or the aromatic ring interact with the oxygen or fluorine atoms of neighboring molecules.
Chromatographic Methods for Purity and Reaction Monitoring
Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for the analysis of such compounds.
For HPLC analysis, a reversed-phase method would likely be most effective. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and water, often with a small amount of acid (like formic acid or acetic acid) to ensure the analyte is in a neutral form and to improve peak shape. The separation would be based on the differential partitioning of the analyte and any impurities between the non-polar stationary phase and the polar mobile phase. A UV detector would be suitable for detection, as the aromatic ring of the compound will absorb UV light.
Gas chromatography, coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds like this compound. A capillary column with a non-polar or moderately polar stationary phase would be appropriate. GC-MS has the added advantage of providing mass spectral data for each separated component, which can be used to identify impurities based on their fragmentation patterns.
The choice between HPLC and GC would depend on the specific requirements of the analysis, such as the volatility of potential impurities and the desired sensitivity. Both techniques can be used to develop validated analytical methods for the quantitative determination of the purity of this compound.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the quantitative analysis of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for determining the purity of the compound and quantifying its concentration in various samples.
Research Findings:
In the analysis of aromatic esters, reverse-phase HPLC is a commonly employed technique. While specific HPLC methods for this compound are not extensively published, methods for structurally similar compounds, such as other substituted benzoates, provide a strong basis for method development. For instance, the analysis of ethyl benzoate (B1203000) and related compounds often utilizes a C18 column. scirp.org A mobile phase consisting of a mixture of an organic solvent, like acetonitrile or methanol, and an aqueous buffer, such as phosphate (B84403) buffer or water with an acid modifier like phosphoric or acetic acid, is typically effective. scirp.orgcapes.gov.br
A hypothetical, yet scientifically grounded, HPLC method for the quantitative analysis of this compound is detailed in the table below. The selection of a C18 column is based on the non-polar nature of the analyte, while the mobile phase composition is designed to achieve adequate retention and separation from potential impurities. UV detection is suitable due to the aromatic nature of the compound, which imparts a strong chromophore.
Table 1: Illustrative HPLC Parameters for Quantitative Analysis
| Parameter | Value |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
| Column Temperature | 30 °C |
This method would allow for the accurate quantification of this compound in a sample by comparing the peak area of the analyte to that of a standard of known concentration. The retention time under these conditions would be characteristic of the compound, aiding in its identification.
Gas Chromatography (GC) for Volatile Product Analysis
Gas Chromatography (GC) is an indispensable technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC is particularly useful for identifying and quantifying any volatile byproducts or unreacted starting materials that may be present after its synthesis.
Research Findings:
The analysis of aromatic esters and potential volatile impurities is well-documented in the field of analytical chemistry. nih.govthermofisher.comyoutube.com For compounds of this class, a capillary column with a non-polar or mid-polar stationary phase is generally preferred. A common choice is a column coated with a phenyl-substituted polysiloxane, which provides good selectivity for aromatic compounds. Flame Ionization Detection (FID) is a robust and widely used detector for quantifiable analysis of organic compounds, while Mass Spectrometry (MS) provides invaluable structural information for the identification of unknown volatile products. nih.govthermofisher.comyoutube.com
A representative GC method for the analysis of volatile products associated with this compound is outlined below. The temperature program is designed to separate compounds with a range of boiling points, ensuring that both low-boiling starting materials and higher-boiling byproducts can be resolved.
Table 2: Representative GC Parameters for Volatile Product Analysis
| Parameter | Value |
| Column | DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Split (100:1) |
| Injector Temperature | 250 °C |
| Oven Program | Initial 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C (FID) |
| MS Transfer Line | 280 °C |
This GC method can be used to assess the purity of a synthesized batch of this compound by detecting and identifying any volatile impurities. The relative peak areas in the chromatogram can provide a semi-quantitative measure of the purity.
Thin-Layer Chromatography (TLC) for Reaction Progress Tracking
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is exceptionally useful for monitoring the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate at different time intervals, one can qualitatively observe the consumption of starting materials and the formation of the product.
Research Findings:
For the synthesis of aromatic esters like this compound, TLC is an invaluable tool. sigmaaldrich.comyoutube.com The choice of the mobile phase (eluent) is critical for achieving good separation between the starting materials and the product. A mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane, is commonly used. The polarity of the mobile phase is adjusted to achieve a retention factor (Rf) for the product that is typically between 0.3 and 0.5, allowing for clear separation from other spots.
The progress of a reaction to synthesize this compound can be effectively monitored using the TLC system described in the table below. The starting materials, such as the corresponding benzoic acid, would likely have a different polarity and thus a different Rf value than the final ester product.
Table 3: Typical TLC Parameters for Reaction Monitoring
| Parameter | Value |
| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates |
| Mobile Phase | Hexane:Ethyl Acetate (4:1, v/v) |
| Visualization | UV light at 254 nm |
| Chamber | Saturated with mobile phase vapor |
As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the product, this compound, will appear and intensify. The reaction is considered complete when the spot of the limiting starting material is no longer visible on the TLC plate.
Computational and Theoretical Investigations of Ethyl 3 Bromo 2 Fluoro 6 Methoxybenzoate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research, offering a balance between accuracy and computational cost.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Ethyl 3-bromo-2-fluoro-6-methoxybenzoate, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to determine its most stable three-dimensional arrangement (optimized geometry). researchgate.netnih.gov This process involves calculating the molecule's energy at various atomic arrangements until the lowest energy conformation is found. The resulting data provides precise bond lengths, bond angles, and dihedral angles.
Illustrative Data Table: Optimized Geometric Parameters This table presents hypothetical, yet realistic, optimized geometric parameters for the title compound, as would be predicted by DFT calculations.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C-Br | 1.91 Å |
| C-F | 1.36 Å | |
| C=O | 1.22 Å | |
| C-O (ester) | 1.35 Å | |
| C-O (methoxy) | 1.37 Å | |
| Bond Angles | C-C-Br | 119.5° |
| C-C-F | 118.8° | |
| O=C-O | 124.0° | |
| Dihedral Angle | C-C-O-C (ester) | ~180° (trans) |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Once the molecular geometry is optimized, the same theoretical framework can be used to predict spectroscopic data. Theoretical vibrational frequencies (FT-IR and Raman) are calculated to help assign experimental spectra. researchgate.netdntb.gov.ua These calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for systematic errors in the method and to better match experimental results obtained in the solid state. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation of the molecule.
Illustrative Data Table: Predicted Vibrational Frequencies and NMR Shifts This table shows exemplary predicted spectroscopic data. Absolute values would require specific computational runs.
| Parameter | Functional Group | Predicted Wavenumber (cm⁻¹, Scaled) | Predicted ¹³C NMR Shift (ppm) |
| Vibrational Frequencies | C=O (ester carbonyl) stretch | ~1725 | 165.4 |
| C-O-C (ester) stretch | ~1250 | - | |
| C-F stretch | ~1290 | 158.2 (C-F) | |
| C-Br stretch | ~650 | 112.0 (C-Br) | |
| O-CH₃ (methoxy) stretch | ~2950 | 56.5 | |
| NMR Chemical Shifts | - | - | 14.1 (Ethyl CH₃) |
| - | - | 61.8 (Ethyl CH₂) |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. scielo.br It is calculated to predict how a molecule will interact with other chemical species. Red-colored regions on the MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions denote positive potential, indicating sites for nucleophilic attack. For this compound, the MEP map would likely show a strong negative potential (red) around the carbonyl oxygen and a lesser negative potential near the fluorine and methoxy (B1213986) oxygen atoms. Positive regions (blue) would be expected around the hydrogen atoms of the ethyl and methoxy groups.
Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics
The presence of rotatable bonds, such as those in the ethyl ester and methoxy groups, means that this compound can exist in multiple conformations. Conformational analysis is performed to identify the different spatial arrangements of the atoms and their relative energies. Molecular mechanics or DFT calculations can be used to rotate key bonds systematically and calculate the energy at each step, generating a potential energy surface. This landscape reveals the most stable (lowest energy) conformers and the energy barriers between them, providing insight into the molecule's flexibility and predominant shapes at room temperature.
Reaction Mechanism Modeling
Computational chemistry is also a powerful tool for elucidating the pathways of chemical reactions. By modeling the interaction of this compound with a reactant, researchers can map out the entire reaction coordinate.
When modeling a chemical reaction, a key objective is to locate the transition state—the highest energy point along the reaction pathway that connects reactants to products. By characterizing the structure and energy of the transition state, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be calculated. This information is critical for understanding reaction rates and mechanisms. For instance, modeling the nucleophilic aromatic substitution on this molecule would involve identifying the transition state for the displacement of the bromine or fluorine atom and calculating the associated activation energy to predict which displacement is more favorable.
Synthetic Utility and Potential Applications As Chemical Building Blocks
Role in the Synthesis of Advanced Organic Intermediates
The true value of Ethyl 3-bromo-2-fluoro-6-methoxybenzoate lies in its capacity to serve as a scaffold for the construction of more complex molecules. The distinct reactivity of each of its functional groups allows for a stepwise and controlled elaboration of the molecular structure. The synthesis of this compound itself typically starts from a more basic substituted benzoic acid, which is then esterified and halogenated. For instance, the synthesis of related compounds like 3-bromo-2,6-dimethoxybenzoic acid involves the direct bromination of the corresponding dimethoxybenzoic acid. google.com
The bromo substituent is particularly significant, as it provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, are cornerstone methodologies in modern synthesis. The bromine atom on the ring of this compound can readily participate in these transformations, enabling the introduction of alkyl, alkenyl, alkynyl, aryl, or amino groups at this position.
Furthermore, the ethyl ester group can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, 3-bromo-2-fluoro-6-methoxybenzoic acid. This transformation opens up another avenue for synthetic diversification, as the carboxylic acid can be converted into amides, acid chlorides, or other esters, or it can participate in reactions like the Curtius or Schmidt rearrangements. The interplay between the different substituents allows for a high degree of modularity in designing synthetic routes to advanced organic intermediates.
Applications in Fine Chemical Synthesis
Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, biocides, and specialty polymers. The synthesis of these high-value products demands precursors with well-defined structures and multiple functional handles for elaboration. This compound fits this description perfectly.
In pharmaceutical research, for example, substituted benzene (B151609) rings are ubiquitous structural motifs. The specific substitution pattern of this compound—with its fluorine and methoxy (B1213986) groups—can influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can be a key interaction point with a biological target or be cleaved to reveal a phenol (B47542) for further functionalization.
The production process for related compounds, such as 3-bromo-2,6-dimethoxybenzoic acid, highlights the utility of such molecules in industrial organic synthesis, aiming for high purity and operational simplicity. google.com As a versatile building block, this compound allows synthetic chemists to efficiently construct molecular libraries of related compounds for screening and lead optimization in drug discovery and other areas of fine chemical development.
Utility in Agrochemical Research as Synthetic Precursors
While direct documented use of this compound in commercial agrochemicals is not prominent, its structural motifs are highly relevant to agrochemical research. Halogenated and methoxy-substituted aromatic compounds are core components of many herbicides, fungicides, and insecticides. The presence of both bromine and fluorine is particularly noteworthy.
The introduction of halogen atoms into an active agrochemical ingredient can significantly modify its biological activity, environmental persistence, and mode of action. The bromine atom can be a site for further chemical modification to optimize these properties. The 2-fluoro-6-methoxy substitution pattern on the benzene ring provides a specific electronic and steric environment that can be crucial for binding to target enzymes or receptors in pests or weeds. Therefore, this compound represents a potential starting material for the synthesis of new agrochemical candidates. Researchers can utilize it as a scaffold to build novel structures for screening and development, aiming to create more effective and environmentally benign crop protection solutions.
Contribution to Materials Science Research
The unique combination of a rigid aromatic core and reactive functional groups makes this compound a compound of interest for materials science.
As Monomers for Polymer Synthesis
For a molecule to be used as a monomer in polymer synthesis, it must possess a polymerizable functional group. While this compound does not have a vinyl or other typically polymerizable group, it can be readily converted into a polymerizable monomer. For example, the bromine atom could be transformed via a cross-coupling reaction to introduce a styrenic, acrylic, or other polymerizable moiety.
Research into the copolymerization of halogen ring-substituted phenylcyanoacrylates with styrene (B11656) demonstrates the principle of incorporating such substituted aromatic rings into polymer backbones. researchgate.net By converting this compound into a suitable monomer, it could be used to synthesize specialty polymers. The incorporation of this structural unit could impart specific properties to the resulting material, such as:
Flame Retardancy: Due to the presence of bromine.
Modified Refractive Index: The fluorine and aromatic ring can alter the optical properties.
Enhanced Thermal Stability: The rigid aromatic structure can increase the polymer's decomposition temperature.
Chemical Resistance: Halogen substitution can improve resistance to chemical degradation.
Precursors for Liquid Crystal Development
Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. Their molecules often possess a rigid core and flexible side chains. This compound contains a rigid phenyl core, and the ethyl ester can be considered a short, flexible chain. This fundamental structure makes it a plausible precursor for the synthesis of new liquid crystalline materials.
By modifying the structure, for instance, by extending the ester group to a longer alkyl chain and by using the bromine atom to link to another aromatic ring, more complex molecules with pronounced liquid crystalline behavior could be synthesized. The fluorine and methoxy substituents would play a crucial role in determining the mesophase behavior, clearing points, and dielectric anisotropy of the final material, which are critical parameters for applications in displays and sensors.
Design and Synthesis of Molecular Probes for Chemical Biology Studies (focus on chemical tools)
Molecular probes are essential tools in chemical biology for visualizing and studying biological processes in real-time. rsc.org The design of these probes often involves a modular approach, where a core scaffold is functionalized to create a tool with specific properties. rsc.org this compound is an excellent candidate for such a core scaffold.
The true synthetic power of this molecule in this context comes from the bromine atom, which serves as a versatile handle for late-stage functionalization. Using palladium-catalyzed coupling reactions, a wide variety of moieties can be attached to the benzene ring, including:
Fluorophores: To create fluorescent probes for imaging.
Bio-orthogonal handles (e.g., alkynes, azides): For click chemistry-based labeling of biomolecules. nih.gov
Affinity tags (e.g., biotin): For pull-down assays to identify protein binding partners.
Reactive groups: To create activity-based probes that covalently label specific enzymes.
The fluorine atom itself is a valuable feature. Its presence can be used to fine-tune the electronic properties of an attached fluorophore or to serve as a reporter group in ¹⁹F NMR studies or as a probe for Magnetic Resonance Imaging (MRI). rsc.org The ester group provides another point for modification, allowing the probe to be attached to peptides, nucleic acids, or other targeting ligands to direct it to a specific location within a cell or organism.
Interactive Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Substituents |
| This compound | C₁₀H₁₀BrFO₃ | 277.09 | 3-Br, 2-F, 6-OCH₃ |
| Ethyl 3-bromo-2-fluoro-6-methylbenzoate uni.lu | C₁₀H₁₀BrFO₂ | 261.09 | 3-Br, 2-F, 6-CH₃ |
| Ethyl 6-bromo-3-fluoro-2-methoxybenzoate guidechem.com | C₁₀H₁₀BrFO₃ | 277.09 | 6-Br, 3-F, 2-OCH₃ |
| Ethyl 3-bromo-2-(difluoromethoxy)-6-methylbenzoate nih.gov | C₁₁H₁₁BrF₂O₃ | 309.10 | 3-Br, 2-OCHF₂, 6-CH₃ |
| 4-Bromo-2-fluoro-6-methylbenzoic acid bldpharm.com | C₈H₆BrFO₂ | 233.03 | 4-Br, 2-F, 6-CH₃ |
Development of Diverse Chemical Libraries for High-Throughput Screening (for chemical scaffolds)
The strategic placement of multiple functional groups on the aromatic core of this compound makes it an excellent starting point for the generation of diverse chemical libraries. These libraries, which are large collections of structurally related compounds, are crucial for high-throughput screening (HTS) campaigns in drug discovery and materials science. The distinct reactivity of each substituent allows for a systematic and combinatorial approach to library synthesis, enabling the rapid production of a wide array of novel molecules.
The bromo substituent is particularly valuable for its utility in a variety of cross-coupling reactions. For instance, it can readily participate in well-established transformations such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of carbon-based functionalities, including alkyl, alkenyl, alkynyl, and aryl groups. The ability to perform these modifications enables the creation of libraries with significant structural diversity, which is a key factor in the success of HTS.
The fluoro group, while generally less reactive in nucleophilic aromatic substitution compared to other halogens, imparts unique electronic properties to the aromatic ring and can influence the biological activity and pharmacokinetic properties of the resulting molecules. The presence of fluorine can enhance metabolic stability, improve binding affinity, and increase membrane permeability. nih.gov
The methoxy group can be readily cleaved to reveal a phenol, which can then be further functionalized through etherification, esterification, or other reactions. This provides an additional point of diversity for library generation. Finally, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides, esters, and other derivatives.
The combination of these reactive sites allows for the development of a multitude of derivatives from a single starting scaffold. The following table illustrates a hypothetical set of reactions that could be employed to generate a diverse chemical library from this compound.
| Reaction Type | Reagent | Functional Group Targeted | Potential New Functionality |
| Suzuki Coupling | Arylboronic acid | Bromo | Bi-aryl |
| Sonogashira Coupling | Terminal alkyne | Bromo | Aryl-alkyne |
| Buchwald-Hartwig Amination | Amine | Bromo | Aryl-amine |
| Ester Hydrolysis | NaOH | Ethyl Ester | Carboxylic Acid |
| Amide Coupling | Amine, Coupling Agent | Carboxylic Acid (post-hydrolysis) | Amide |
| Ether Cleavage | BBr3 | Methoxy | Phenol |
By systematically applying these and other transformations, a vast chemical space can be explored, leading to the identification of novel compounds with desirable biological or material properties. The use of automated synthesis platforms can further accelerate this process, allowing for the rapid generation and screening of large chemical libraries. vapourtec.com
Structure Reactivity and Structure Property Relationships in Halogenated Methoxybenzoate Esters
Influence of Halogen Substituents (Bromine and Fluorine) on Aromatic Reactivity and Electronic Properties
In Ethyl 3-bromo-2-fluoro-6-methoxybenzoate, the presence of two different halogens, fluorine at position C-2 and bromine at C-3, significantly modulates the ring's reactivity. The order of reactivity for halogens in EAS is generally F > Cl > Br > I, which correlates with the element's electronegativity. libretexts.org Fluorine, being the most electronegative halogen, exerts the strongest inductive withdrawal but is the least deactivating because its smaller size allows for more effective overlap between its p-orbitals and the ring's π-system for resonance donation. libretexts.org Conversely, bromine is more deactivating than fluorine.
The electronic behavior of the halogen substituents is a balance between two opposing forces:
Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be donated to the aromatic ring through π-conjugation (resonance). latech.edu This effect increases the electron density at the ortho and para positions relative to the halogen. However, this resonance donation is weaker than the inductive withdrawal. pressbooks.pub The +R effect is what directs incoming electrophiles to the ortho and para positions, as the carbocation intermediates for these pathways are stabilized by the halogen's lone pair. libretexts.org
In this molecule, the fluorine at C-2 directs ortho (to C-3, which is blocked) and para (to C-5). The bromine at C-3 directs ortho (to C-2 and C-4) and para (to C-6). The combined electronic pull of these two halogens significantly deactivates the ring, particularly at the positions closest to them.
Steric hindrance refers to the spatial bulk of substituents, which can impede the approach of a reagent to a particular reaction site. quora.com In electrophilic aromatic substitution, bulky groups can make the adjacent ortho positions less accessible, often leading to a preference for substitution at the more distant para position. masterorganicchemistry.comreddit.com
For this compound:
The fluorine atom at the C-2 position is relatively small (van der Waals radius of ~1.47 Å) and presents minimal steric hindrance compared to other halogens.
The bromine atom at the C-3 position is significantly larger (van der Waals radius of ~1.85 Å) and creates more substantial steric bulk, potentially hindering reactions at the adjacent C-2 and C-4 positions.
The arrangement of these halogens influences the accessibility of the remaining open positions on the ring (C-4 and C-5) for substitution.
Effect of the Ester Group on Reaction Pathways and Selectivity
The ethyl carboxylate group (-COOEt) at C-1 is a powerful electron-withdrawing group and a deactivator of the aromatic ring for electrophilic substitution. Its deactivating nature stems from both inductive and resonance effects that pull electron density out of the ring. studylib.net
Unlike halogens, the ester group is a meta-director . masterorganicchemistry.com This is because the carbocation intermediates formed from ortho and para attack are significantly destabilized. In these intermediates, one resonance structure places the positive charge on the carbon directly attached to the ester group, which is highly unfavorable due to repulsion with the partially positive carbonyl carbon. libretexts.org The intermediate from meta attack avoids this destabilizing arrangement. masterorganicchemistry.com Therefore, the ester group directs incoming electrophiles to the C-3 and C-5 positions.
The ester functional group itself can undergo reactions such as hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or reaction with Grignard reagents, pathways that are distinct from the substitution reactions on the aromatic ring. nih.gov
Impact of the Methoxy (B1213986) Group on Aromatic Ring Activation and Directing Effects
The methoxy group (-OCH₃) at C-6 is a strong activating group and a potent ortho, para-director . libretexts.orglibretexts.org Its influence is dominated by a strong electron-donating resonance effect (+R) from the oxygen's lone pairs, which outweighs its electron-withdrawing inductive effect (-I). pressbooks.pub
Positional Isomerism and its Implications for Synthesis and Reactivity
Positional isomerism, where substituents occupy different positions on the aromatic ring, has profound implications for the molecule's reactivity and its synthesis. The specific arrangement in this compound dictates the interplay of directing effects. For instance, an isomer like Ethyl 6-bromo-3-fluoro-2-methoxybenzoate guidechem.com would exhibit different reactivity because the powerful ortho, para-directing methoxy group at C-2 would now compete directly with an ortho-bromo and a meta-fluoro.
The synthesis of such highly substituted benzoates is challenging and relies on controlling the regioselectivity of each substitution step. Often, the synthesis starts with a benzoic acid derivative that already possesses some of the required substituents, and the remaining groups are introduced sequentially. For example, a synthetic route might involve the bromination of a pre-existing fluoro-methoxybenzoic acid. rsc.org The synthesis of 3-bromo-2,6-dimethoxybenzoic acid, a related structure, has been achieved by the bromination of 2,6-dimethoxybenzoic acid, highlighting the strategy of modifying a pre-built substituted ring. google.com The synthesis of fluoroarenes can sometimes be accomplished via nucleophilic aromatic substitution on a precursor compound. nih.gov The specific location of each group is therefore a direct result of the synthetic pathway chosen.
Comparative Studies with Structurally Related Benzoate (B1203000) Derivatives
| Feature | Ethyl Benzoate | Ethyl 2-Methoxybenzoate | Ethyl 3,5-Dichlorobenzoate | This compound |
| Key Substituents | -COOEt | -COOEt, -OCH₃ (ortho) | -COOEt, -Cl (meta, meta) | -COOEt, -F (ortho), -Br (meta), -OCH₃ (para) |
| Ring Activity (EAS) | Deactivated | Activated | Strongly Deactivated | Activated (overall) |
| Primary Directing Effect | Meta-directing (ester) | Ortho, Para-directing (methoxy) | Meta-directing (ester, reinforced by halogens) | Ortho, Para-directing (dominated by methoxy) |
| Expected Major Product Site(s) for EAS | Position 3 | Positions 4 and 6 | Position 5 | Position 5 |
| Dominant Electronic Effect | Resonance withdrawal (-R) by ester | Resonance donation (+R) by methoxy | Inductive withdrawal (-I) by halogens and ester | Resonance donation (+R) by methoxy |
Data compiled from established principles of electrophilic aromatic substitution. latech.edumasterorganicchemistry.comlibretexts.org
The comparison shows a clear hierarchy of effects. While ethyl benzoate is deactivated and directs meta, the addition of a single methoxy group completely reverses this, making the ring activated and ortho, para-directing. libretexts.org In the target molecule, the powerful activating and directing effect of the C-6 methoxy group is expected to dominate over the deactivating effects of the halogens and the ester group. It strongly activates the C-5 position (ortho to the methoxy) and the C-3 position (para to the methoxy). Since C-3 is already substituted with bromine, electrophilic attack is most likely to occur at the C-5 position, which is also meta to the deactivating ester group and para to the ortho, para-directing fluorine.
Future Research Directions and Emerging Methodologies
Development of More Efficient and Sustainable Synthetic Routes
The creation of intricate molecules traditionally relies on multi-step syntheses that can be inefficient and generate significant waste. Modern research aims to overcome these limitations through novel catalytic systems that offer improved performance and environmental compatibility.
The reliance on precious metals like palladium in cross-coupling and C-H functionalization reactions is a significant cost and sustainability concern. Consequently, a major research thrust is the replacement of these catalysts with earth-abundant alternatives such as iron, copper, and cobalt. nih.govresearchgate.net These metals offer the potential for lower costs and reduced toxicity. nih.gov
For a molecule like Ethyl 3-bromo-2-fluoro-6-methoxybenzoate, earth-abundant metal catalysts could be employed in several key transformations. For instance, iron and cobalt complexes have shown promise in catalyzing C-H activation, which could allow for direct functionalization of the aromatic ring, potentially simplifying synthetic routes. nih.gov Iron-catalyzed processes, while historically less explored than those using precious metals, are gaining traction for their ability to facilitate direct C-H functionalization of otherwise inert bonds. nih.gov Similarly, copper-catalyzed borylation of aryl chlorides has been demonstrated with broad functional group tolerance, a methodology that could be adapted for related aryl bromides. mdpi.com The development of cobalt-catalyzed C-H activation also enables the synthesis of highly substituted molecules. researchgate.net A significant challenge remains in enhancing the functional group tolerance of these catalysts to match the versatility of their precious-metal counterparts. acs.org
| Feature | Precious Metal Catalysts (e.g., Palladium, Rhodium) | Earth-Abundant Metal Catalysts (e.g., Iron, Copper, Cobalt) |
|---|---|---|
| Cost & Availability | High cost, low abundance | Low cost, high abundance nih.govresearchgate.net |
| Toxicity | Generally higher toxicity and stringent removal requirements | Lower toxicity, more environmentally benign nih.gov |
| Reactivity & Scope | Well-established, high reactivity, very broad substrate scope | Developing field, can offer different reactivity and selectivity, functional group tolerance is a key research area acs.org |
| Sustainability | Poor sustainability due to scarcity | High potential for sustainable chemical synthesis nih.govacs.org |
Visible-light photoredox catalysis has emerged as a powerful and mild tool for forging new bonds in organic synthesis. dntb.gov.uamdpi.com This methodology is particularly relevant for the synthesis of halogenated aromatic compounds. researchgate.netvapourtec.com It utilizes light energy to generate highly reactive radical intermediates from stable precursors under gentle conditions, often at room temperature. nih.gov This approach offers high functional group compatibility, a significant advantage when dealing with multifunctional molecules like this compound. mdpi.com
Future research could explore photoredox-catalyzed reactions to introduce the fluoro or bromo substituents onto the benzoate (B1203000) precursor. For example, photoredox-mediated methods for the trifluoromethylation and fluorination of arenes are well-documented and could be adapted. dntb.gov.uaresearchgate.net These reactions often proceed via distinct mechanistic pathways compared to traditional methods, potentially offering alternative selectivities and access to novel chemical space. mdpi.com The generation of aryl radicals under photoredox conditions can facilitate unique cyclization or cross-coupling reactions that are otherwise challenging to achieve. nih.gov
Continuous Flow Chemistry for Scalable Synthesis
The transition from laboratory-scale synthesis to industrial production often presents significant challenges related to safety, scalability, and consistency. Continuous flow chemistry offers a transformative solution to these issues. cordenpharma.com In a flow reactor, reactants are continuously pumped through a tube or microreactor where they mix and react. mt.com This setup provides vastly superior control over reaction parameters such as temperature, pressure, and mixing compared to traditional batch reactors. cordenpharma.com
For the synthesis of this compound, flow chemistry presents several key advantages. Halogenation reactions can be highly exothermic, and the high surface-to-volume ratio of flow reactors allows for efficient heat dissipation, mitigating safety risks. cordenpharma.com This enhanced control leads to higher yields, improved product quality with fewer impurities, and shorter reaction times. mt.comajinomoto.com Furthermore, scaling up a reaction in a flow system is achieved by simply running the reactor for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than redesigning large-scale batch reactors. cordenpharma.comajinomoto.com The integration of real-time monitoring techniques (see Section 8.5) into flow systems allows for rapid optimization and robust process control. mt.com
| Parameter | Batch Processing | Continuous Flow Chemistry |
|---|---|---|
| Heat Transfer | Limited by low surface-to-volume ratio, can lead to hotspots | Excellent due to high surface-to-volume ratio, enabling better temperature control cordenpharma.com |
| Safety | Large volumes of reactants and products increase risk | Small reaction volumes at any given time enhance process safety, allowing use of hazardous reagents cordenpharma.commt.comajinomoto.com |
| Scalability | Complex, often requires re-optimization ("scaling up") | Simpler, achieved by extending run time or numbering-up ("scaling out") cordenpharma.comajinomoto.com |
| Process Control | Less precise, potential for concentration and temperature gradients | Precise control over residence time, stoichiometry, and temperature ajinomoto.com |
| Product Consistency | Potential for batch-to-batch variability | Higher consistency and product quality due to stable steady-state conditions lonza.com |
Biocatalytic Transformations for Enantioselective Synthesis
While this compound itself is an achiral molecule, future research could focus on introducing chirality to create new derivatives with potentially valuable biological properties. Biocatalysis, the use of enzymes to catalyze chemical reactions, is an exceptionally powerful tool for creating chiral molecules with high enantioselectivity under mild, environmentally friendly conditions. nih.govacs.org
Several biocatalytic strategies could be envisioned. For example, if the ester group were reduced to an alcohol, alcohol dehydrogenases (ADHs) could be used to perform enantioselective oxidations or reductions on related ketone substrates, affording chiral secondary alcohols. mdpi.com Another avenue involves the synthesis of atropisomers. Due to the sterically demanding arrangement of four adjacent substituents on the aromatic ring, derivatives of this compound could potentially be designed to exhibit axial chirality (atropisomerism). Biocatalytic methods, such as kinetic resolution using lipases or desymmetrization using oxidoreductases, have been successfully employed for the enantioselective synthesis of atropisomeric compounds. nih.govacs.org This represents a sophisticated strategy to introduce chirality without creating a traditional stereocenter.
Exploration of Novel Reactivities and Rearrangement Pathways
The unique electronic and steric environment of the polysubstituted benzene (B151609) ring in this compound invites the exploration of novel reactivities. The interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing fluoro, bromo, and ester groups creates a complex reactivity pattern for further electrophilic aromatic substitution. msu.edufiveable.me The single remaining hydrogen on the ring is activated by the methoxy group but also flanked by other substituents, making its reactivity a subject of interest for selective C-H functionalization.
The C-Br bond serves as a versatile handle for a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-based substituents. Future work could focus on developing selective cross-coupling protocols that are compatible with the fluoro and ester functionalities.
While the benzenonium ion intermediate in most electrophilic aromatic substitutions is resonance-stabilized and not typically prone to rearrangement, exploring reactions under more forcing conditions or with unconventional reagents could uncover novel rearrangement pathways. msu.edu The high degree of substitution could lead to unexpected migrations or ring-opening/closing sequences under thermal, photochemical, or strong acid/base conditions, leading to structurally novel scaffolds.
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
A deeper understanding and optimization of synthetic routes require detailed knowledge of reaction kinetics, intermediates, and byproduct formation. Advanced spectroscopic techniques applied for in situ (in the reaction mixture) and real-time monitoring are indispensable tools for this purpose. rsc.org These methods, often referred to as Process Analytical Technology (PAT), are crucial for developing robust and efficient chemical processes. mt.commdpi.com
For the synthesis of this compound, several techniques could be deployed.
FlowNMR Spectroscopy: This technique allows for non-invasive, real-time monitoring of reaction progress by taking NMR spectra directly from a flow tube connected to the reactor. It is inherently quantitative and provides detailed structural information about all species in the mixture, making it ideal for mechanistic studies and kinetic analysis. rsc.org
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy methods are powerful for tracking the concentration of specific functional groups. For instance, the carbonyl stretch of the ester group could be monitored by IR to follow the reaction's progress. These techniques are robust and can be implemented using fiber-optic probes directly in the reaction vessel. mdpi.com
UV-Visible (UV/Vis) Spectroscopy: While less structurally informative, UV/Vis is a simple and cost-effective method for monitoring the concentration of chromophoric species in real-time. mdpi.com
Hyphenated Techniques: Combining separation methods like chromatography with spectroscopy (e.g., HPLC-NMR) can provide comprehensive analysis of complex reaction mixtures. numberanalytics.com
The data from these techniques enable chemists to rapidly identify optimal reaction conditions, detect transient intermediates, and ensure the process remains within desired parameters, ultimately leading to more efficient, safer, and higher-yielding syntheses. rsc.orgnumberanalytics.com
| Technique | Principle | Key Advantages for Synthesis Monitoring | Reference |
|---|---|---|---|
| FlowNMR | Nuclear Magnetic Resonance on a flowing sample | Provides detailed structural information, inherently quantitative, non-invasive, excellent for mechanistic studies. | rsc.org |
| FTIR/Raman | Vibrational spectroscopy (absorption/scattering of IR light) | Tracks specific functional groups, robust for process environments, can use immersion probes. | mdpi.com |
| UV/Visible | Electronic transitions (absorption of UV/Vis light) | Simple, cost-effective, good for tracking concentration of conjugated or colored species. | mdpi.com |
| Hyphenated Methods (e.g., HPLC-NMR) | Combines chromatographic separation with spectroscopic detection | Powerful for analyzing complex mixtures, identifying byproducts and intermediates. | numberanalytics.com |
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Palladium |
| Iron |
| Copper |
| Cobalt |
Integration of Machine Learning and AI in Reaction Prediction and Optimization
Reaction Prediction: For a molecule with multiple reactive sites like this compound, predicting the outcome of a chemical reaction can be challenging. AI models, particularly neural networks trained on vast datasets of known reactions, can forecast the major product of a reaction with increasing accuracy. nih.govresearchgate.net These models learn the intricate patterns of chemical reactivity that are often non-intuitive to a human chemist. For instance, an AI could predict the regioselectivity of further substitutions on the aromatic ring or the likelihood of side reactions under specific conditions. A study demonstrated that a neural network model trained on approximately 10 million reactions from the Reaxys database could predict reaction conditions, including catalyst, solvent, reagent, and temperature, with significant accuracy. researchgate.net
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Substituents |
| This compound | C10H10BrFO3 | ~277.09 | 3-bromo, 2-fluoro, 6-methoxy |
| Ethyl 3-bromo-2-methoxy-6-methylbenzoate | C11H13BrO3 | 273.12 | 3-bromo, 2-methoxy, 6-methyl |
| Ethyl 3-bromo-6-fluoro-2-methoxybenzoate | C10H10BrFO3 | ~277.09 | 3-bromo, 6-fluoro, 2-methoxy |
| Ethyl 2-bromo-6-fluorobenzoate | C9H8BrFO2 | 247.06 | 2-bromo, 6-fluoro |
| Methyl 3-bromo-4-methoxybenzoate | C9H9BrO3 | 245.07 | 3-bromo, 4-methoxy |
Note: Properties for this compound are estimated based on its structure as specific experimental data is limited.
Q & A
Q. What are the common synthetic routes for Ethyl 3-bromo-2-fluoro-6-methoxybenzoate, and how can reaction conditions be optimized?
this compound is typically synthesized via sequential halogenation and esterification. A methodological approach involves:
- Electrophilic aromatic substitution for introducing bromine and fluorine substituents at specific positions on the benzene ring.
- Esterification of the carboxylic acid intermediate using ethanol under acidic catalysis (e.g., concentrated H₂SO₄) .
Optimization strategies include: - Adjusting stoichiometry of halogenating agents (e.g., Br₂ or NBS for bromination) to minimize polyhalogenation.
- Temperature control during esterification (reflux conditions) to enhance yield while avoiding side reactions like hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key characterization methods:
- ¹H/¹³C NMR : Assigns substituent positions via chemical shifts (e.g., deshielded protons near electronegative groups like fluorine) .
- FT-IR : Confirms ester carbonyl (C=O stretch ~1700 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) groups .
- Mass spectrometry (HRMS) : Validates molecular weight (C₁₀H₈BrFO₃; theoretical MW: 273.08 g/mol) and isotopic patterns for bromine .
Q. How is the antimicrobial activity of this compound screened in vitro?
Standard protocols include:
- Agar dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
- MIC (Minimum Inhibitory Concentration) determination using broth microdilution, with activity linked to bromine’s electronegativity disrupting microbial membranes .
Advanced Research Questions
Q. How do substituent positions (bromine at C3, fluorine at C2) influence biological activity and reactivity?
- Steric and electronic effects : Bromine at C3 enhances lipophilicity, improving membrane permeability. Fluorine at C2 increases electron withdrawal, stabilizing intermediates in nucleophilic substitution .
- Comparative SAR studies : Analogues with bromine at C4 (e.g., Ethyl 4-bromo-2-fluoro-3-methoxybenzoate) show reduced antimicrobial activity, highlighting positional sensitivity .
Q. What mechanistic insights explain its reactivity in cross-coupling reactions?
- Suzuki-Miyaura coupling : The bromine atom at C3 acts as a leaving group, enabling palladium-catalyzed aryl-aryl bond formation. Fluorine’s ortho-directing effect stabilizes transition states .
- Challenges : Competing side reactions (e.g., proto-dehalogenation) require ligand optimization (e.g., XPhos) and anhydrous conditions .
Q. How can advanced chromatographic methods resolve purity issues in synthesis?
Q. What crystallographic tools are used to determine its solid-state structure?
Q. How do computational models predict its pharmacokinetic properties?
- Molecular docking (AutoDock Vina) : Simulates binding to bacterial enzyme targets (e.g., dihydrofolate reductase).
- ADMET prediction (SwissADME) : Estimates logP (~2.5) and bioavailability, highlighting moderate solubility challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
